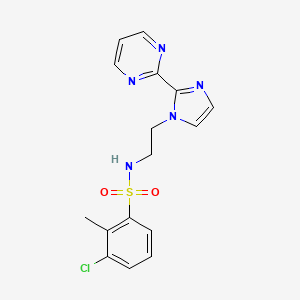

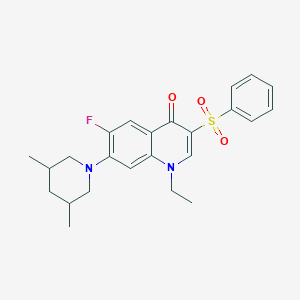

3-chloro-2-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-2-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16ClN5O2S and its molecular weight is 377.85. The purity is usually 95%.

BenchChem offers high-quality 3-chloro-2-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-2-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

Development of Heterocyclic Compounds : This compound is part of a broader category of chemicals used in the synthesis of heterocyclic compounds. These compounds are crucial in the development of new materials and drugs due to their diverse biological activities. For example, the synthesis and structural characterization of related sulfonamide derivatives have demonstrated their potential in creating new therapeutic agents (Cheng De-ju, 2015).

Exploration of Biological Activities : Derivatives of this compound have been explored for their cytotoxicity against various cancer cell lines and microbial strains. This exploration aids in the identification of potential antitumor and antibacterial agents, contributing to the development of new treatments for cancer and infectious diseases (V. L. Ranganatha et al., 2018; H. Hafez et al., 2017).

Chemical Genetics in Plant Biology : A unique application of similar compounds involves chemical genetics strategies to identify small molecules that induce specific physiological responses in plants, such as the triple response in Arabidopsis. This approach allows for the dissection of plant signaling pathways and the identification of potential agrochemicals (Keimei Oh et al., 2017).

Pharmacological Applications

Antineoplastic Activities : Some derivatives of this compound have shown promising antineoplastic activities, offering potential pathways for the development of new anticancer drugs. This includes the synthesis of compounds with significant activity against various cancer cell lines, highlighting the role of such molecules in cancer therapy research (A. Abdel-Hafez, 2007).

Antimicrobial Properties : Research into sulfonamide derivatives, including those structurally related to the compound , has identified several with potent antimicrobial properties. This indicates their potential use in developing new antibacterial and antifungal treatments, addressing the growing concern of antibiotic resistance (Nikulsinh Sarvaiya et al., 2019).

Mécanisme D'action

Target of Action

The primary target of this compound is 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . This enzyme is expressed in many body regions, including cells of the liver, adipose tissue, islet cells of the pancreas, skeletal and heart muscle, gonads, inflammatory cells, and brain as well as in placenta and fetus . It plays a crucial role in the progression of multiple diseases and disorders in medicine .

Mode of Action

The compound interacts with 11β-HSD1, modulating its activity. This interaction results in the modulation of peripheral cortisol and cortisone levels . The exact molecular mechanism of this interaction is still under investigation .

Biochemical Pathways

The compound affects the biochemical pathways involving cortisol and cortisone. By modulating 11β-HSD1 activity, it influences the balance of these hormones in various tissues . This can have downstream effects on several physiological processes, including metabolism, inflammation, and stress response .

Result of Action

The modulation of 11β-HSD1 activity by this compound can have various molecular and cellular effects. For instance, it has been shown to mitigate peripheral glucocorticoid levels . There is emerging evidence that 11β-HSD1 inhibitors may have a therapeutic role in neurological and psychiatric disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, genetic polymorphisms on glucocorticoid receptors can cause substantial variation in disease progression and medication response . Furthermore, the compound’s efficacy may be influenced by factors such as the patient’s overall health status, co-administration of other medications, and individual metabolic differences. More research is required to fully understand these influences.

Propriétés

IUPAC Name |

3-chloro-2-methyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5O2S/c1-12-13(17)4-2-5-14(12)25(23,24)21-9-11-22-10-8-20-16(22)15-18-6-3-7-19-15/h2-8,10,21H,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBHXCFCPPEBRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2771348.png)

![Prop-2-enyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771351.png)

![2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2771358.png)

![3-Oxabicyclo[3.3.1]nonan-9-amine](/img/structure/B2771359.png)

![[(5-Chlorobenzoxazol-2-yl)thio]acetic acid](/img/structure/B2771361.png)

![2-[(Benzyloxy)methyl]benzoic acid](/img/structure/B2771365.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2771367.png)

![1'-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2771370.png)